molecular formula C11H8O4 B1204692 Spirodilactone

Spirodilactone

Cat. No. B1204692
M. Wt: 204.18 g/mol
InChI Key: ZKEVGLUAKGKGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirodilactone is a member of 2-benzofurans.

Scientific Research Applications

Cardiovascular and Renal Health

  • Cardiovascular Improvement : Spirodilactone enhances left ventricular function and exercise tolerance in patients with chronic heart failure, leading to improved cardiovascular health (Cicoira et al., 2002).
  • Endothelial Function : It improves endothelial dysfunction and increases nitric oxide bioactivity in chronic heart failure patients (Farquharson & Struthers, 2000); (Abiose et al., 2004).
  • Renal Health : Spirodilactone has been shown to enable more persistent use in patients with chronic kidney disease and resistant hypertension, helping manage blood pressure effectively (Agarwal et al., 2019).

Cancer and Immune System

  • Cancer Risks : A study found no increased risk of cancer associated with spirodilactone use, and it was associated with a significantly lower risk of prostate cancer (Mackenzie et al., 2016).
  • Immunosurveillance : Spirodilactone has been identified as a stimulator of tumor immunosurveillance and as an inhibitor of DNA repair and viral infection (Gabbard et al., 2020).

Dermatology

  • Skin Androgenization : Topical spirodilactone has been effective in treating skin androgenization with minimal systemic effects (Messina et al., 1990).

Bone Health

  • Fracture Risk Reduction : In men with congestive heart failure, spirodilactone use is inversely associated with fractures, suggesting a potential role in preserving skeletal strength (Carbone et al., 2008).

properties

Product Name

Spirodilactone

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

spiro[2-benzofuran-3,5'-oxolane]-1,2'-dione

InChI

InChI=1S/C11H8O4/c12-9-5-6-11(14-9)8-4-2-1-3-7(8)10(13)15-11/h1-4H,5-6H2

InChI Key

ZKEVGLUAKGKGMO-UHFFFAOYSA-N

SMILES

C1CC2(C3=CC=CC=C3C(=O)O2)OC1=O

Canonical SMILES

C1CC2(C3=CC=CC=C3C(=O)O2)OC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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